molecular formula C3H10NO3P B1586124 [(1R)-1-aminopropyl]phosphonic acid CAS No. 98049-00-4

[(1R)-1-aminopropyl]phosphonic acid

Cat. No.: B1586124
CAS No.: 98049-00-4
M. Wt: 139.09 g/mol
InChI Key: DELJNDWGTWHHFA-GSVOUGTGSA-N
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Description

Significance of the Carbon-Phosphorus Bond in Chemical Biology Research

The carbon-phosphorus (C-P) bond is a cornerstone of phosphonate (B1237965) chemistry, lending these molecules unique properties that are highly advantageous in chemical biology and drug design. Unlike the phosphate (B84403) esters found ubiquitously in nature, which contain a labile P-O-C linkage, phosphonates possess a direct and robust C-P bond. arkat-usa.org This fundamental structural difference confers significant resistance to enzymatic hydrolysis by phosphatases and other enzymes that metabolize phosphate-containing substrates. arkat-usa.orgnih.gov

This inherent stability is a key reason for the immense interest in phosphonates. nih.gov Molecules incorporating a C-P bond can act as stable mimics of natural phosphates, enabling them to function as enzyme inhibitors or modulators of biological pathways involving phosphate recognition. nih.govnih.gov The tetrahedral geometry of the phosphonate group further allows it to act as a transition-state analogue inhibitor, particularly for enzymes that catalyze reactions involving tetrahedral intermediates, such as peptidases. nih.govmdpi.com

The utility of the C-P bond extends to a wide array of applications, including the development of antiviral agents, bone-targeting drugs, and probes for medical imaging. nih.govresearchgate.netnih.gov The ability to form this bond is a critical step in the synthesis of many organophosphorus compounds, with methods ranging from the addition of phosphorus nucleophiles to organic electrophiles to the reaction of strong organic nucleophiles with phosphorus electrophiles. mdpi.comresearchgate.net In nature, organisms like Escherichia coli have evolved complex enzymatic machinery, involving a C-P lyase, to cleave this stable bond, underscoring its biological relevance and the intricate biochemical pathways that have co-evolved. researchgate.net

Historical Context of Phosphonic Acids as Bioisosteres in Research

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a fundamental strategy in medicinal chemistry. nih.gov Phosphonic acids have a rich history as bioisosteres, primarily for two key functional groups: phosphates and carboxylic acids. nih.govnih.gov

As bioisosteres of phosphates, phosphonates mimic the size, geometry, and charge of the phosphate group at physiological pH. nih.gov This allows them to interact with the active sites of enzymes that process phosphate substrates, such as kinases and phosphatases, often acting as competitive inhibitors due to their enhanced stability against hydrolysis. nih.govnih.gov This strategy has been successfully employed in the development of various therapeutic agents. nih.gov

Historically, phosphonic acids have also been extensively researched as bioisosteres of carboxylic acids. nih.gov While carboxylic acids are crucial for the function of many drugs, they can be associated with poor pharmacokinetic properties. nih.gov Replacing a planar carboxylic acid group with a tetrahedral phosphonic acid moiety can alter a molecule's acidity, polarity, and three-dimensional structure. mdpi.com This substitution can lead to improved binding affinity, enhanced biological activity, and different pharmacological profiles. α-Aminophosphonic acids, such as [(1R)-1-aminopropyl]phosphonic acid, are direct analogues of α-amino acids and have been studied as enzyme inhibitors, with their biological activity often dependent on the stereochemistry of the α-carbon. mdpi.com

Current Research Landscape and Underexplored Avenues for this compound Analogues

The research landscape for α-aminophosphonic acids is vibrant, with continuous efforts to synthesize novel analogues with diverse biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The synthesis of enantiomerically pure α-aminophosphonic acids is a significant focus, as the biological activity is often highly dependent on the absolute configuration of the stereocenter adjacent to the phosphorus atom. researchgate.net

Current research into analogues of this compound and related chiral aminophosphonates is exploring several key areas:

Enzyme Inhibition: Analogues continue to be designed as transition-state inhibitors of proteases and other enzymes involved in amino acid metabolism. For instance, phosphonic acid analogues of proline have been synthesized and evaluated as inhibitors of δ1-pyrroline-5-carboxylate reductase. nih.gov

Anticancer Activity: There is a growing interest in the anticancer potential of aminophosphonic derivatives. nih.gov Recent studies have shown that novel α-aminophosphonic derivatives can exhibit significant and selective cytostatic effects against various human tumor cell lines, including breast and prostate cancer. nih.gov The development of phosphonate analogues of known amino acid-based anticancer agents is an active area of investigation. researchgate.net

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to access structurally complex and diverse aminophosphonates remains a critical research goal. researchgate.net A significant underexplored avenue is the synthesis of α-aminophosphonates bearing tetrasubstituted α-carbons. researchgate.net The creation of these highly sterically hindered chiral centers presents a considerable synthetic challenge, and methodologies to access such compounds enantioselectively are scarce.

Future research will likely focus on expanding the structural diversity of this compound analogues. This includes the synthesis of derivatives with varied substituents on the propyl chain and the phosphorus atom to probe structure-activity relationships. Furthermore, exploring their potential as covalent inhibitors and their application in developing new agrochemicals and materials science represents promising, yet underexplored, avenues of research. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-aminopropyl]phosphonic acid
Source PubChem
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InChI

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJNDWGTWHHFA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370556
Record name [(1R)-1-Aminopropyl]phosphonic acid
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Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98049-00-4
Record name Ampropylfos, (R)-
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Record name [(1R)-1-Aminopropyl]phosphonic acid
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Record name (1R)-(-)-(1-Aminopropyl)phosphonic acid
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Synthetic Methodologies for 1r 1 Aminopropyl Phosphonic Acid and Its Derivatives

Advanced Approaches to C-P Bond Formation in Aminophosphonates

The formation of the carbon-phosphorus (C-P) bond is a cornerstone of aminophosphonate synthesis. Various strategies have been developed to achieve this transformation efficiently and with high yields. beilstein-journals.org

Phosphorylation and Dealkylation Strategies for Phosphonic Acid Synthesis

A common route to phosphonic acids involves the initial formation of phosphonate (B1237965) esters, which are subsequently dealkylated. Phosphorylation can be achieved through various methods, including the Michaelis-Arbuzov and Michaelis-Becker reactions. rushim.ru

Dealkylation , the final step to yield the phosphonic acid, is critical. While harsh conditions like concentrated HCl or HBr can be used, they are often incompatible with sensitive functional groups. google.com A widely adopted milder method is silyldealkylation using reagents like bromotrimethylsilane (B50905) (BTMS). nih.gov This method is compatible with a variety of functional groups, including esters, amides, and benzyl (B1604629) groups. nih.gov The reaction typically proceeds by converting the dialkyl phosphonate to a bis(trimethylsilyl) phosphonate intermediate, which is then hydrolyzed to the phosphonic acid. nih.gov Microwave irradiation has been shown to significantly accelerate this dealkylation process. nih.gov

For instance, the dealkylation of various phosphonate esters can be achieved with trimethylchlorosilane (TMSCl) in a sealed vessel at elevated temperatures, followed by hydrolysis to give the corresponding phosphonic acids in high yields. google.com

Direct Carbon-Phosphorus Bond Formation via Phosphorous Acid (H3PO3) Methods

Direct methods for forming the C-P bond using phosphorous acid (H₃PO₃) offer an alternative to the esterification-dealkylation sequence. One notable approach is the Moedritzer-Irani reaction, a Mannich-type condensation of an amine, an aldehyde (like formaldehyde), and phosphorous acid. rushim.ru This method is effective for producing α-aminoalkylphosphonic acids. rushim.ru

The reaction of a pre-formed imine with phosphorous acid at elevated temperatures can also yield α-aminoalkylphosphonic acids in good to excellent yields. rushim.ru While this often requires the separate preparation of the imine, a one-pot approach is feasible when using imines derived from amides instead of amines, with the resulting product being immediately hydrolyzed to the desired α-aminophosphonic acid. rushim.ru

Phospha-Mannich Reactions for α-Aminoalkylphosphinic Compound Generation

The phospha-Mannich reaction, analogous to the classical Mannich reaction, is a powerful tool for creating α-aminoalkylphosphorus compounds. tandfonline.comnih.gov This three-component condensation involves an amine, a carbonyl compound, and a P-H containing reagent, such as hypophosphorous acid (H₃PO₂), to yield aminoalkyl-H-phosphinic acids. nih.govrsc.org The reaction's success and cleanliness can be highly dependent on the basicity of the amine used. rsc.org

The mechanism of the phospha-Mannich reaction can proceed through either an α-hydroxyphosphonate or an imine intermediate. nih.gov The use of stable and less toxic phosphine (B1218219) precursors, such as tris(hydroxymethyl)phosphine, derived from the reaction of PH₃ with formaldehyde, is also common in these reactions. tandfonline.com These reactions are versatile, allowing for the synthesis of a wide array of P,N-ligands. tandfonline.com

Stereoselective Synthesis of Chiral Aminoalkylphosphonic Acid Analogues

Given that the biological activity of aminophosphonic acids is often specific to one stereoisomer, the development of asymmetric synthetic routes is of paramount importance. researchgate.netnih.gov

Asymmetric Synthetic Routes for (1R)-Isomers and Related Chiral Centers

Several strategies exist for the stereoselective synthesis of chiral α-aminophosphonates. These can be broadly categorized into methods involving:

Addition of phosphites to chiral imines: This is a widely used approach where the stereoselectivity is induced by a chiral amine or a chiral aldehyde used to form the imine. nih.gov For example, the addition of diethyl phosphite (B83602) to an imine derived from a chiral amine can produce diastereomeric α-aminophosphonates. nih.gov

Addition of chiral phosphites to achiral imines: Here, the chirality is introduced through the phosphorus reagent itself. nih.gov

Catalytic asymmetric addition: This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between an achiral imine and an achiral phosphite. nih.govnih.gov Chiral catalysts, such as Cinchona alkaloid derivatives, have been successfully employed in the α-amidoalkylation of dimethyl phosphite to produce enantiomerically enriched α-aminophosphonates. nih.gov

Enzymatic kinetic resolution of racemic α-aminoalkylphosphonic acids or their precursors is another effective method to obtain enantiomerically pure compounds, although the maximum yield is inherently limited to 50%. nih.gov

Controlled Radical Addition and Stereochemical Guidance in Synthesis

Radical reactions offer an alternative pathway for C-P bond formation. For instance, a sequential radical scission-oxidation/phosphorylation protocol has been developed for the synthesis of phosphonoproline derivatives, where the diastereoselectivity is influenced by the nature of the nitrogen substituent. nih.gov

Furthermore, phosphinoyl radical-initiated reactions can be used for the functionalization of alkenes. A one-pot, three-component reaction involving the silver nitrate-mediated addition of a phosphinoyl radical to an alkene, followed by a copper(II)-catalyzed amination, yields α,β-aminophosphinoylation products under mild conditions. acs.org The stereochemistry of such additions can be influenced by the existing stereocenters in the molecule, leading to diastereoselective outcomes.

Functionalization and Derivatization Reactions of [(1R)-1-Aminopropyl]phosphonic Acid and its Derivatives

The inherent biological relevance of 1-aminoalkylphosphonic acids has spurred extensive research into their chemical modification. Functionalization and derivatization reactions are crucial for creating analogues with tailored properties, probing biological mechanisms, and developing new therapeutic agents. These reactions can be selectively targeted to the amino group, the phosphonic acid moiety, or the alkyl backbone.

Regioselective Modifications of the Amino and Phosphonic Acid Moieties

The presence of two distinct functional groups, the primary amine and the phosphonic acid, allows for regioselective modifications, enabling the synthesis of a diverse array of derivatives.

Protection of the amino group is a common strategy, often achieved through acylation. The N-acylation of 1-aminoalkylphosphonic acids, including structures analogous to this compound, proceeds readily. researchgate.netmdpi.com For example, N-chloroacetylation of various 1-aminoalkylphosphonic acids has been described as a pathway to precursors for phosphonodipeptides. nih.gov The resulting 1-(N-chloroacetylamino)-alkylphosphonic acids can then undergo ammonolysis or aminolysis to yield glycylphosphonodipeptides. nih.gov Alkaline deacylation of these N-acyl derivatives is also a well-studied, two-stage reaction that regenerates the 1-aminoalkylphosphonate. researchgate.net

Quaternization of the amino group under basic conditions using an alkylating agent like dimethyl sulfate (B86663) represents another regioselective modification, yielding N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts. researchgate.net Acylation can also be performed on α-aminophosphonates using acyl chlorides to furnish the corresponding N-acyl derivatives. rsc.org

The phosphonic acid moiety can also be targeted for modification. While esterification is a common transformation, another form of modification involves the interaction of the phosphonic acid group with surfaces. Studies on the grafting of aminopropylphosphonic acid onto metal oxides like TiO₂ show that the phosphonic acid group can bind to the surface through the formation of M-O-P bonds via condensation between the P-OH groups and surface hydroxyls. nih.gov The phosphoryl (P=O) group can also coordinate to Lewis acidic sites on the surface. nih.gov

Table 1: Examples of N-Acylation Reactions on 1-Aminoalkylphosphonic Acids This table is generated based on data from the text. Specific yields and conditions may vary based on the substrate and literature source.

Starting Material (AAP) Acylating Agent Product (AC-AAP) Reference
GlyP Chloroacetic acid 1-(N-chloroacetylamino)-methylphosphonic acid nih.gov
AlaP Chloroacetic acid 1-(N-chloroacetylamino)-ethylphosphonic acid nih.gov
ValP Chloroacetic acid 1-(N-chloroacetylamino)-2-methylpropylphosphonic acid nih.gov
Benzylphosphonate Acyl chlorides N-acyl-α-amino-benzylphosphonates rsc.org

Deamination Reactions of 1-Aminoalkylphosphonic Acids: Mechanisms and Product Selectivity

The deamination of 1-aminoalkylphosphonic acids, typically initiated by reaction with nitrous acid (HNO₂), is a complex process that yields a variety of products. mdpi.comnih.gov Nitrous acid is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid. mdpi.com The reaction proceeds through the formation of a diazonium salt intermediate, which is generally unstable for aliphatic amines and decomposes, leading to a mixture of products. mdpi.comresearchgate.net

The key reactive intermediate postulated in these reactions is the 1-phosphonoalkylium ion, a type of carbenium ion. researchgate.netmdpi.comnih.gov The fate of this intermediate, and thus the product selectivity, is highly dependent on the structure of the starting amino acid. mdpi.com The primary reaction pathways for the 1-phosphonoalkylium ion include:

Substitution: Reaction with a nucleophile, such as water, yields 1-hydroxyalkylphosphonic acids. mdpi.comnih.gov

Elimination: Loss of a proton from a carbon adjacent to the carbocation center results in the formation of vinylphosphonic acid derivatives. mdpi.comnih.gov

Rearrangement: In certain structures, the carbocation can undergo rearrangement, leading to products like 2-hydroxyalkylphosphonic acids. mdpi.comnih.gov

Fragmentation: Cleavage of the C-P bond can occur, leading to the formation of phosphoric acid (H₃PO₄), which is observed in varying amounts in nearly all deamination reactions of this class of compounds. mdpi.comnih.gov

For instance, the deamination of 1-amino-2-phenylethylphosphonic acid yields not only the expected substitution and elimination products but also the rearranged 2-hydroxy-1-phenylethylphosphonic acid. mdpi.comnih.gov This highlights the intricate nature of the product distribution governed by the stability and subsequent reactions of the carbocation intermediate.

Table 2: Product Distribution in the Deamination of Various 1-Aminoalkylphosphonic Acids (1) with Nitrous Acid Product distribution is determined by 31P NMR analysis of the crude reaction mixture. Data is illustrative of the types of products formed. mdpi.comnih.gov

Starting Amino Acid (1) Substitution Product (5) Elimination Product (7) Rearrangement/Other Products Reference
1-Aminobutylphosphonic acid 1-Hydroxybutylphosphonic acid But-1-enylphosphonic acid Phosphoric acid mdpi.comnih.gov
1-Amino-2-phenylethylphosphonic acid 1-Hydroxy-2-phenylethylphosphonic acid 2-Phenylvinylphosphonic acid 2-Hydroxy-1-phenylethylphosphonic acid, Phosphoric acid mdpi.comnih.govresearchgate.net
3-Amino-3-phosphonopropanoic acid 3-Hydroxy-3-phosphonopropanoic acid Phosphonoacrylic acid Phosphoric acid mdpi.comnih.gov

Synthesis of Fluorine and Bromine Substituted Analogues for Structure-Activity Probes

The introduction of halogens, particularly fluorine and bromine, into the structure of amino acids is a powerful strategy for creating structure-activity relationship (SAR) probes. Halogenation can modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational preferences. nih.govnih.gov

Fluorine-substituted analogues are of significant interest, and various methods have been developed for their synthesis. rsc.org A review of recent achievements highlights considerable progress in the asymmetric synthesis of fluorinated aminophosphonates. rsc.org Key strategies include:

Catalytic enantioselective reduction of fluorinated α-iminophosphonates. rsc.org

Diastereoselective addition of alkyl phosphites to chiral fluorinated imines. rsc.orgresearchgate.net

The use of fluorinating reagents such as Deoxo-Fluor for stereoselective fluorination of hydroxy-precursors. nih.gov

Metal-catalyzed carbene transfer reactions using reagents like diethyl 1-diazo-2,2,2-trifluoroethylphosphonate to create CF₃-substituted cyclic α-aminophosphonates. rsc.org

These methods provide access to a wide range of fluorinated aminophosphonic acids, which are valuable for probing biological systems, often using ¹⁹F NMR. nih.gov

Bromine-substituted analogues can also serve as important probes. However, the direct bromination of 1-aminoalkylphosphonic acids can be complicated. For example, reaction with bromine-water has been shown to cause oxidative dephosphonylation, which involves the cleavage of the C-P bond and release of nitrogen, rather than yielding a stable brominated product. researchgate.net

Therefore, synthetic strategies often rely on methods developed for analogous compounds, such as α-bromination of carboxylic acids or their derivatives. organic-chemistry.org The Hell-Volhard-Zelinsky reaction is a classic method for α-bromination of carboxylic acids, and modern variations exist for related structures. For instance, bromodimethylsulfonium bromide has been used for the effective and regioselective α-monobromination of 1,3-dicarbonyl compounds. organic-chemistry.org Such methodologies could potentially be adapted for the synthesis of bromine-substituted 1-aminoalkylphosphonic acid analogues, providing tools for exploring binding interactions and biological function. nih.gov

Molecular Mechanisms and Biochemical Interactions of 1r 1 Aminopropyl Phosphonic Acid Analogues

Enzyme Inhibition by Phosphonate-Based Bioisosteres

Phosphonates are effective surrogates for natural phosphates and are also utilized as bioisosteres of carboxylates, mimicking amino acids and peptides. nih.gov Their ability to act as transition-state inhibitors stems from the phosphon(in)ate group's capacity to mimic the tetrahedral transition state during the hydrolysis of amides and esters. nih.gov This has led to immense interest in these compounds for their potential as enzyme inhibitors. nih.gov

Competitive Inhibition via Mimicry of Phosphate (B84403) Esters and Carboxylic Acids

Phosphonate-based compounds are widely recognized for their ability to act as competitive inhibitors of various enzymes by mimicking natural substrates containing phosphate or carboxylate groups. nih.govresearchgate.net This inhibitory action is rooted in the structural and electronic similarities between the phosphonate (B1237965) group (P-C bond) and the phosphate ester group (P-O bond) or the carboxylate group. researchgate.netcambridgemedchemconsulting.com

The phosphonate moiety, being tetrahedral like a phosphate group, can fit into the active sites of enzymes that normally bind phosphorylated substrates. researchgate.netcambridgemedchemconsulting.com However, the carbon-phosphorus bond in phosphonates is significantly more resistant to enzymatic and chemical hydrolysis compared to the oxygen-phosphorus bond in phosphates. researchgate.net This stability allows phosphonates to act as persistent competitive inhibitors, blocking the enzyme's active site without being processed as a substrate. researchgate.net They have been successfully employed to generate competitive inhibitors for a range of enzymes, including those involved in glycolysis and viral DNA polymerases. researchgate.net

Similarly, aminophosphonic acids are structural analogues of amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. tandfonline.com This substitution allows them to act as antagonists of amino acids and inhibit enzymes involved in amino acid metabolism. tandfonline.com For instance, phosphonopeptides, which are peptide mimetics containing a phosphonic acid group, function as inhibitors of key enzymes by mimicking the natural peptide substrates. rsc.org

Enzyme Target Phosphonate Analogue Mechanism of Inhibition
Alanine (B10760859) RacemaseAlafosfalin (analogue of alanine)Competitive inhibition by mimicking the substrate. rsc.org
Glutamine SynthetasePhosphinothricinCompetitive inhibition by mimicking the substrate. rsc.org
Leucine (B10760876) Aminopeptidase (B13392206)Phosphonic acid analogues of leucine and phenylalanineGood inhibitors of the enzyme.
Carboxypeptidase AN-phosphoryl amino acids and dipeptidesEffective inhibitors.
ThermolysinPhosphoramidon (phosphoryl dipeptide)Potent inhibitor.

Irreversible Enzyme Inactivation Mechanisms (e.g., as Exemplified by Fosfomycin)

Fosfomycin (B1673569), a clinically significant antibiotic, provides a classic example of irreversible enzyme inactivation by a phosphonate-containing molecule. nih.govacs.org It targets and irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme crucial for the initial committed step in the biosynthesis of bacterial peptidoglycan. nih.govacs.org

The mechanism of action involves fosfomycin binding to the active site of MurA, where it acts as an analogue of the substrate phosphoenolpyruvate (B93156) (PEP). nih.govbiorxiv.org Once bound, a nucleophilic cysteine residue within the enzyme's active site attacks the epoxide ring of fosfomycin. nih.govacs.org This results in the opening of the epoxide ring and the formation of a covalent bond between the enzyme and the inhibitor, leading to the irreversible inactivation of MurA. nih.govnih.govresearchgate.net The presence of the cosubstrate UDP-GlcNAc has been shown to significantly accelerate this inactivation process. acs.org

Several enzymes have evolved to confer resistance to fosfomycin by inactivating the drug. These include metalloenzymes like FosA, FosB, and FosX, which open the epoxide ring through the addition of molecules such as glutathione (B108866) or water, and kinases like FomA and FomB. nih.govresearchgate.net

Detailed Studies on Alanine Aminopeptidases (hAPN, pAPN) Inhibition

Recent research has focused on the development of phosphonic acid analogues of amino acids as potent inhibitors of alanine aminopeptidases (APNs), which are zinc-dependent metalloproteases. nih.gov These enzymes, including human (hAPN/CD13) and porcine (pAPN) variants, are implicated in various pathological processes such as tumor-cell angiogenesis and inflammation. nih.gov

A study involving a library of novel phosphonic acid analogues of homophenylalanine and phenylalanine revealed their inhibitory potential against both hAPN and pAPN. nih.gov The findings indicated that homophenylalanine derivatives were more potent inhibitors than their phenylalanine counterparts for both enzymes. nih.gov Notably, 1-amino-3-(3-fluorophenyl)propylphosphonic acid emerged as one of the most effective low-molecular-weight inhibitors for both hAPN and pAPN, with inhibition constants in the submicromolar and micromolar ranges, respectively. nih.gov These P1 homophenylalanine analogues are considered highly active inhibitors of APN among the phosphonic and phosphinic derivatives described in the literature, making them valuable for designing more complex inhibitors. nih.gov

Interaction with Specific Receptor Systems

Analogues of [(1R)-1-aminopropyl]phosphonic acid have been investigated for their interactions with specific neurotransmitter receptor systems, demonstrating their potential to modulate neuronal signaling.

Exploration of GABA(C) Receptor Antagonism

The role of GABA(C) receptors in the central nervous system is an area of active research, and the development of selective ligands is crucial for these investigations. nih.gov Several aminophosphonic and aminophosphinic acid analogues have emerged as antagonists of GABA(C) receptors. nih.govnih.gov

For instance, (3-aminopropyl)methylphosphinic acid, a known GABA(B) receptor agonist, also functions as a potent antagonist at GABA(C) receptors. sigmaaldrich.com To enhance selectivity and potency, conformationally restricted analogues have been synthesized. nih.gov Compounds like (+/-)-cis-3- and (+/-)-trans-3-(aminocyclopentyl)methylphosphinic acids have been identified as novel GABA(C) receptor antagonists with minimal activity at GABA(A) or GABA(B) receptors. nih.gov The cis-isomer, in particular, shows significant potency at human recombinant ρ1 and ρ2, and rat ρ3 GABA(C) receptors. nih.gov These compounds represent important leads for developing more potent and selective GABA(C) antagonists. nih.govnih.gov

Compound Receptor Target Activity Potency (KB)
(3-Aminopropyl)methylphosphinic acidGABA(C)Potent Antagonist-
(+/-)-cis-3-(Aminocyclopentyl)methylphosphinic acidhuman ρ1 GABA(C)Antagonist1.0 ± 0.2 µM
human ρ2 GABA(C)Antagonist1.0 ± 0.3 µM
rat ρ3 GABA(C)Antagonist5.4 ± 0.8 µM
(S)-4-Aminocyclopentanyl-n-butylphosphinic acidGABA(C)Potent and Selective Antagonist-

Molecular Basis of N-methyl-D-aspartate (NMDA)-Receptor Antagonism by Cyclopropane-Modified Analogues

Cyclopropane-modified analogues of amino acids have been studied for their effects on N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission. 1-Aminocyclopropanecarboxylic acid (ACPC), for example, exhibits dual activity, acting as a high-affinity full agonist at the glycine (B1666218) binding site and a low-affinity competitive antagonist at the glutamate (B1630785) site of the NMDA receptor. nih.gov

Structural studies of the NMDA receptor's ligand-binding domains have provided insights into the molecular basis of antagonism. youtube.com Different antagonists induce distinct conformational changes in the ligand-binding domain, causing it to open to varying degrees. youtube.com For instance, the binding of the antagonist D-AP5 involves interactions with residues in the upper lobe of the binding domain, while the phosphonate group's placement rearranges the orientation of other amino acid residues through direct and water-mediated polar interactions. youtube.com

Furthermore, novel amino-alkyl-cyclohexane derivatives have been characterized as uncompetitive NMDA receptor antagonists. nih.gov These compounds block the NMDA receptor channel in a use- and voltage-dependent manner, with their blocking and unblocking kinetics being key determinants of their pharmacological profile. nih.gov

Interference with Phosphoryl Transfer and Proteolytic Pathways

Aminophosphonic acid analogues, due to their structural similarity to amino acids and the tetrahedral geometry of the phosphonate group, can act as potent inhibitors of enzymes involved in phosphoryl transfer and proteolysis. nih.govnih.gov Their stability against hydrolysis makes them effective transition-state analogues, mimicking the high-energy intermediate states of enzymatic reactions. nih.govnih.gov

Phosphonate analogues of peptide substrates are recognized as powerful transition-state analogue inhibitors of metalloproteases, such as carboxypeptidase A. nih.govacs.org These inhibitors, where a phosphonate moiety replaces the scissile peptide bond, effectively mimic the tetrahedral intermediate formed during peptide hydrolysis. nih.gov The potency of these inhibitors is demonstrated by the extremely low dissociation constants (in the picomolar range) for certain tri- and tetrapeptide phosphonate analogues targeting carboxypeptidase A. nih.gov

Similarly, peptidyl derivatives of (α-aminoalkyl)phosphonate diphenyl esters serve as specific and irreversible inhibitors of serine proteases. nih.gov These compounds form a stable phosphonate ester with the active site serine residue (e.g., Ser-195 in chymotrypsin), effectively inactivating the enzyme. nih.gov The specificity of these inhibitors can be tailored to target particular proteases, such as chymotrypsin (B1334515) or elastase, by altering the peptide sequence. nih.gov The formation of these stable enzyme-inhibitor complexes confirms the active-site-directed nature of the inhibition and their role as transition-state analogues. nih.govnih.gov

The mechanism of inhibition involves the phosphonate group acting as a mimic of the tetrahedral transition state of peptide bond hydrolysis or phosphoryl transfer. nih.govnih.govnih.gov This high affinity for the enzyme's active site leads to potent and often irreversible inhibition, disrupting normal proteolytic and metabolic pathways. nih.govmskcc.org

Biochemical Roles of Endogenous Phosphonates

Endogenous phosphonates are naturally occurring organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. frontiersin.orgnih.gov They are found in a wide range of organisms, from bacteria to marine invertebrates, and are integral components of various biomolecules. frontiersin.orgpageplace.de

Contribution to Lipid and Glycan Stability and Membrane Properties

Phosphonates are incorporated into lipids (phosphonolipids) and complex carbohydrates (phosphonoglycans), where they contribute significantly to the structural integrity and function of cellular structures. nih.gov The presence of the C-P bond in phosphonolipids, such as the glycerophosphonolipid analogue of phosphatidylethanolamine, confers resistance to degradation by phosphatases and other hydrolytic enzymes. This stability enhances the rigidity and protective qualities of cell membranes, particularly in organisms exposed to harsh environmental conditions. frontiersin.orglongdom.org

Phosphonolipids are major components of membranes in various organisms, including protozoa like Tetrahymena pyriformis and marine invertebrates. pageplace.denih.govyoutube.com Their integration into the lipid bilayer affects membrane fluidity and the organization of membrane proteins. frontiersin.orgnih.gov

Phosphonoglycans, which are exopolysaccharides containing phosphonate moieties like 2-aminoethylphosphonic acid (AEP), have been identified in protozoa and bacteria. nih.gov These glycans are part of the extracellular matrix and play a role in modulating the organization of the lipid bilayer itself. nih.govresearchgate.net The interaction between glycans and lipids can influence the formation of lipid domains and the lateral organization of the plasma membrane, impacting cellular functions. nih.gov

Molecule TypeKey ComponentObserved Function/PropertyOrganism/System ExampleReference
PhosphonolipidsGlycerophosphonates (e.g., AEP-containing lipids)Increased membrane rigidity; resistance to phosphatase degradation.Protozoa (Tetrahymena), Marine Invertebrates pageplace.de
PhosphonoglycansAEP-modified exopolysaccharidesModulation of lipid bilayer organization; component of extracellular matrix.Protozoa, Bacteria nih.govnih.gov
Membrane ProteinsGeneralLipid glycation (an indirect effect) can alter lipid-protein affinity and decrease protein thermal stability.Model membrane systems (e.g., PMCA) nih.gov

Function in Microbial Phosphorus Metabolism and Nutrient Cycling

In many marine and soil environments, phosphorus is a limiting nutrient. advancedsciencenews.com Numerous microorganisms have evolved pathways to utilize phosphonates as an alternative source of phosphorus. frontiersin.orgnih.gov This metabolic capability is crucial for survival in phosphate-depleted ecosystems and plays a significant role in global phosphorus and carbon biogeochemical cycles. frontiersin.orgmdpi.com

The primary mechanism for phosphonate degradation is the C-P lyase pathway, a multi-enzyme complex found in many bacteria, including Escherichia coli. nih.govnih.govresearchgate.net This pathway is typically induced by phosphate starvation and allows bacteria to cleave the stable C-P bond in a wide range of alkyl and amino-alkyl phosphonates, releasing inorganic phosphate that can be assimilated by the cell. advancedsciencenews.comnih.gov The prevalence of genes encoding the C-P lyase pathway in marine metagenomic libraries underscores the importance of phosphonates in oceanic nutrient cycling. frontiersin.org For instance, analysis of global ocean survey data suggests that about 30% of bacterial genomes in the sampled sites encode pathways for phosphonate catabolism. frontiersin.org

The utilization of phosphonates by microbes, such as Prochlorococcus and SAR11 in the ocean, is a key part of the marine phosphorus cycle. pnas.orgsouthampton.ac.uk The degradation of methylphosphonate (B1257008) through the C-P lyase pathway is also linked to methane (B114726) production in aerobic marine environments. mdpi.compnas.org

Biosynthesis and Metabolism by Phosphonate-Specific Enzymes

The biosynthesis and breakdown of phosphonates involve a suite of specialized enzymes that catalyze unique biochemical transformations. nih.govresearchgate.net

Biosynthesis: The initial and key step in nearly all known phosphonate biosynthetic pathways is the formation of the C-P bond. frontiersin.orgresearchgate.net This reaction is catalyzed by phosphoenolpyruvate mutase (PepM) , which converts phosphoenolpyruvate (PEP) into 3-phosphonopyruvate (B1263368) (PnPy). nih.govwikipedia.orgebi.ac.uk This intramolecular rearrangement is thermodynamically unfavorable, with the equilibrium strongly favoring PEP. researchgate.netwikipedia.org Therefore, the reaction is coupled to a subsequent, essentially irreversible step, most commonly the decarboxylation of PnPy by phosphonopyruvate (B1221233) decarboxylase (Ppd) to yield 2-phosphonoacetaldehyde. frontiersin.orgwikipedia.org This product then serves as a precursor for the synthesis of various phosphonates, such as 2-aminoethylphosphonic acid (AEP). frontiersin.org

Metabolism/Catabolism: Bacteria have evolved several enzymatic strategies to cleave the C-P bond and utilize phosphonates.

C-P Lyase Pathway: This is a complex, multi-protein system (encoded by the phn operon in E. coli) that carries out the reductive cleavage of the C-P bond in a variety of unactivated phosphonates. nih.govadvancedsciencenews.comnih.govau.dk The core complex, often comprising proteins PhnG, PhnH, PhnI, and PhnJ, facilitates the breakdown of phosphonates into a hydrocarbon and usable phosphate. nih.govresearchgate.net

Phosphonatases (Hydrolases): This class of enzymes catalyzes the hydrolytic cleavage of the C-P bond. Their substrates are typically activated phosphonates that contain an electron-withdrawing group, such as a β-carbonyl, which facilitates the cleavage. Examples include phosphonoacetaldehyde (B103672) hydrolase and phosphonoacetate hydrolase. frontiersin.org

Oxidative Pathway: A more recently discovered pathway involves the oxidative cleavage of the C-P bond. nih.gov For example, the enzyme PhnY, an Fe(II)/α-ketoglutarate-dependent hydroxylase, hydroxylates AEP, which is then oxidized by PhnZ to yield glycine and inorganic phosphate. nih.gov

ProcessKey Enzyme(s)Reaction CatalyzedSignificanceReference
Biosynthesis (C-P Bond Formation)Phosphoenolpyruvate Mutase (PepM)Phosphoenolpyruvate (PEP) ⇌ 3-Phosphonopyruvate (PnPy)The initial, committed step in the synthesis of nearly all biogenic phosphonates. nih.govfrontiersin.orgwikipedia.org
Biosynthesis (Driving Reaction)Phosphonopyruvate Decarboxylase (Ppd)3-Phosphonopyruvate → 2-Phosphonoacetaldehyde + CO₂Pulls the unfavorable PepM reaction forward. frontiersin.orgwikipedia.org
Catabolism (Reductive Cleavage)C-P Lyase Complex (PhnG-P)Alkylphosphonate + ATP → Alkane + PhosphateBroad-substrate pathway for utilizing phosphonates as a P-source under phosphate starvation. frontiersin.orgnih.govnih.gov
Catabolism (Hydrolytic Cleavage)Phosphonatases (e.g., Phosphonoacetate Hydrolase)Phosphonoacetate → Acetate + PhosphateHydrolysis of activated phosphonates. frontiersin.org
Catabolism (Oxidative Cleavage)PhnY and PhnZ2-AEP → [1-Hydroxy-2-AEP] → Glycine + PhosphateAlternative pathway for C-P bond cleavage. nih.gov

Structure Activity Relationship Sar Studies of 1r 1 Aminopropyl Phosphonic Acid Derivatives

Elucidation of Key Pharmacophoric Elements for Target Binding

The biological activity of [(1R)-1-aminopropyl]phosphonic acid and its derivatives is fundamentally linked to their ability to mimic the transition state of peptide bond hydrolysis. The key pharmacophoric elements responsible for their inhibitory action on various enzymes, particularly metalloproteases, have been identified through a combination of structural biology and computational modeling.

The primary pharmacophoric features include:

The Phosphonic Acid Group: The tetrahedral geometry of the phosphonate (B1237965) moiety is of paramount importance. It acts as a stable analog of the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond. This allows the molecule to bind tightly within the active site of target enzymes. The negatively charged oxygen atoms of the phosphonate group are crucial for coordinating with metal ions, such as zinc, which are often present in the active sites of metalloproteases.

The Amino Group: The amino group at the C1 position (the α-carbon) is another critical element. It often interacts with specific amino acid residues in the enzyme's active site through hydrogen bonding, contributing significantly to the binding affinity and specificity of the inhibitor.

These core elements create a molecular scaffold that effectively mimics the natural substrate of the target enzyme in its transition state, leading to potent inhibition.

Impact of Alkyl Chain Length and Substituent Variation on Biochemical Activity

Systematic modifications of the alkyl chain and the introduction of various substituents have been explored to optimize the biochemical activity of aminophosphonic acid derivatives. While specific data for this compound is limited in publicly available literature, general trends observed for related α-aminophosphonic acids provide valuable insights.

Alkyl Chain Length: The length of the alkyl chain plays a significant role in the inhibitory potency of α-aminophosphonic acids. Studies on related compounds have shown that both increasing and decreasing the chain length from the optimal length can lead to a decrease in activity. This is because the alkyl chain needs to fit snugly into the hydrophobic pockets of the enzyme's active site.

Compound/Analog TypeVariationEffect on Activity
α-Aminophosphonic AcidsLengthening or shortening of the alkyl chainGenerally leads to decreased inhibitory activity
N-Alkylmorpholine DerivativesAlkyl chains from n-dodecyl to n-hexadecylHighest bactericidal effects chemrxiv.org
Soluble Ionic LiquidsShorter alkyl chain lengthSuperior inhibition of clay swelling nih.gov

Substituent Variation: The introduction of different substituents on the alkyl chain or the amino group can have a profound effect on the biological activity. For instance, in a series of aminophosphinic acid derivatives designed as inhibitors of renal dipeptidase, para-substitution on a phenyl ring with fluorine or bromine atoms resulted in enhanced inhibitory activity researchgate.net. This highlights the importance of electronic and steric factors in inhibitor design.

The nature of the substituent can influence:

Binding Affinity: By introducing new interactions with the enzyme.

Lipophilicity: Affecting cell permeability and bioavailability.

Metabolic Stability: By blocking sites of metabolic attack.

Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry is a critical determinant of the biological activity of α-aminophosphonic acids. The spatial arrangement of the functional groups around the chiral center at C1 dictates how the molecule interacts with the three-dimensional architecture of the enzyme's active site.

It is widely recognized that the biological activity of α-aminophosphonic acids is highly dependent on the absolute configuration of the α-carbon. For many target enzymes, one enantiomer is significantly more potent than the other. For example, (R)-phospholeucine is a more potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) than its (S)-enantiomer. Similarly, in the case of the antibacterial agent alafosfalin, a dipeptide containing a (1-aminoethyl)phosphonic acid moiety, the different diastereomers exhibit markedly different levels of activity researchgate.net.

The (1R) configuration of this compound is therefore crucial for its specific biological effects. This stereochemical preference arises from the specific orientation of the amino group, the phosphonic acid, and the propyl side chain, which allows for optimal interactions with the amino acid residues in the target's binding site.

CompoundStereochemistryObservation
Phospholeucine(R)-enantiomerMore potent inhibitor of leucine aminopeptidase than the (S)-enantiomer
AlafosfalinDiastereomersExhibit different levels of antibacterial activity researchgate.net

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation – the spatial arrangement of its atoms that can be changed by rotation around single bonds. Identifying the bioactive conformation, i.e., the conformation that the molecule adopts when it binds to its target, is a key goal in drug design.

The conformation of the inhibitor is often influenced by its interactions with the enzyme. For example, the chelation of the phosphonate group to a metal ion in the active site can lock the molecule into a specific, low-energy conformation. The orientation of the alkyl side chain in the hydrophobic pockets of the enzyme also plays a crucial role in stabilizing the bioactive conformation. Understanding these conformational preferences is essential for the rational design of new inhibitors with improved potency and selectivity.

Advanced Applications of 1r 1 Aminopropyl Phosphonic Acid in Chemical Biology and Materials Science

Development as Biochemical Probes and Research Tools for Enzymatic Pathways

Aminophosphonic acids, including [(1R)-1-aminopropyl]phosphonic acid, are structural analogues of natural α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. nih.govnih.govnih.gov This structural similarity allows them to act as antagonists or mimics of their amino acid counterparts within biological systems. nih.gov A key aspect of their utility as research tools stems from the tetrahedral geometry of the phosphonate (B1237965) group, which can mimic the high-energy transition state of peptide bond hydrolysis. This feature makes them effective inhibitors of enzymes involved in peptide metabolism, providing a stable model to study enzyme-substrate interactions. frontiersin.org

The biological activity of aminophosphonic acids is significantly influenced by the stereochemistry at the α-carbon. nih.gov The enantiomerically pure forms, such as this compound, are crucial for specific interactions with chiral biological targets like enzyme active sites. These compounds can be developed into probes to investigate the mechanisms of enzymatic reactions, particularly those involving amino acid metabolism. nih.gov For instance, phosphonopeptides, which incorporate aminophosphonic acids, can be transported into cells via peptide transporters and then release the aminophosphonic acid, which can inhibit a specific intracellular enzyme. nih.gov This "Trojan horse" strategy allows for the targeted delivery of the inhibitory agent, making these compounds valuable tools for elucidating enzymatic pathways and their roles in various physiological and pathological states. nih.gov Furthermore, non-hydrolyzable phosphono-analogues of phosphorylated amino acids are instrumental in studying the biological effects of phosphorylation, as they are resistant to phosphatases. nih.gov

Functionalization of Inorganic Surfaces with Amino-Alkylphosphonic Acids

Amino-alkylphosphonic acids serve as excellent bifunctional linkers for the surface modification of inorganic materials, particularly metal oxides. nih.govresearchgate.net The phosphonic acid group provides a robust anchor to the surface, while the terminal amino group introduces a reactive site for further functionalization. acs.org This dual functionality has led to their increasing use in a variety of applications, including metal sorption, heterogeneous catalysis, CO2 capture, and enzyme immobilization. nih.govresearchgate.net The grafting of these molecules onto surfaces like titania (TiO₂) overcomes the limitations of other methods like organosilylation, as it forms a more hydrolytically stable bond (e.g., Ti-O-P) and can be performed in aqueous, sustainable solvents. uantwerpen.be

Surface Modification of Metal Oxides (e.g., TiO₂, ZnO) for Tailored Properties

The functionalization of metal oxide surfaces such as titanium dioxide (TiO₂) and zinc oxide (ZnO) with amino-alkylphosphonic acids allows for the precise tailoring of their surface properties. researchgate.netosti.gov The phosphonic acid headgroup strongly binds to the metal oxide surface, forming a self-assembled monolayer (SAM). osti.gov This process has been studied on a wide range of metal oxides, including Al₂O₃, CeO₂, CuO, Fe₂O₃, MgO, and ZrO₂. osti.gov

Research has shown that the properties of the modified surface are influenced by several factors, including the length of the alkyl chain in the amino-alkylphosphonic acid and the conditions of the modification process (e.g., concentration and temperature). nih.govresearchgate.net For example, in the modification of TiO₂ with aminomethyl-, 3-aminopropyl-, and 6-aminohexylphosphonic acid, differences in the resulting surface properties were observed through various spectroscopic techniques. nih.gov The presence of both protonated (NH₃⁺) and non-protonated (NH₂) amino groups on the surface has been confirmed, with their ratio being influenced by the alkyl chain length. researchgate.netuantwerpen.be This ability to control the surface chemistry is crucial for designing materials with specific functionalities for targeted applications. uantwerpen.be

Below is a table summarizing studies on the surface modification of metal oxides with amino-alkylphosphonic acids.

Metal OxideModifying AgentKey Findings
TiO₂3-Aminopropylphosphonic acid (3APPA)Grafting is influenced by concentration and temperature; both NH₂ and NH₃⁺ groups are present on the surface. researchgate.net
TiO₂Aminomethyl-, 3-aminopropyl-, and 6-aminohexylphosphonic acidAlkyl chain length impacts surface properties and the ratio of NH₂/NH₃⁺ groups. nih.gov
Various (Al₂O₃, TiO₂, etc.)Alkyl phosphonic acidsForms organized and robust self-assembled monolayers (SAMs) that are stable up to ~400°C. osti.gov
TiO₂AminophosphonatesEnables further functionalization by exposing amino groups for subsequent coupling reactions. acs.org

Applications in Heterogeneous Catalysis and CO₂ Capture

The tailored surfaces created by functionalizing metal oxides with amino-alkylphosphonic acids have significant potential in heterogeneous catalysis and CO₂ capture. nih.govresearchgate.net In catalysis, the immobilized amino groups can act as basic active sites or as anchors for catalytically active metal complexes. TiO₂-based materials are efficient catalysts for various organic reactions, and their activity can be enhanced or modified by surface functionalization. researchgate.net For example, TiO₂-SiO₂ composites have been used as solid supports for the synthesis of α-aminophosphonates, demonstrating the catalytic utility of such materials. nih.gov

In the context of carbon capture, the amino groups on the functionalized surfaces can reversibly bind CO₂. mdpi.comresearchgate.net This approach is being explored as an alternative to traditional amine-based liquid absorbents, which suffer from issues like corrosion and high regeneration energy. mdpi.comresearchgate.net Materials like TiO₂ modified with amines have shown promising CO₂ adsorption capacities. rsc.org The development of solid sorbents with high efficiency and stability is a key area of research, with amino acid-functionalized materials, including those based on phosphonic acid linkers, showing considerable promise. mdpi.comchemrxiv.orgchemrxiv.org

The table below highlights research on the application of these materials in catalysis and CO₂ capture.

ApplicationMaterialKey Research Finding
Heterogeneous CatalysisTiO₂-SiO₂Used as a solid supported catalyst for the synthesis of α-aminophosphonates. nih.gov
Heterogeneous CatalysisTiO₂Efficient and reusable catalyst for one-pot synthesis of α-aminophosphonates. researchgate.net
CO₂ CaptureAmine-modified TiO₂Hydrothermal modification with various amines creates sorbents with high CO₂ adsorption capacities. rsc.org
CO₂ CaptureAmino acid-functionalized MOFsAmino acid functionalization creates a favorable environment for CO₂ binding, even from humid flue gas. chemrxiv.orgchemrxiv.org

Strategies for Enzyme Immobilization and Biosensing Platforms

The functionalized surfaces of metal oxides provide excellent platforms for the immobilization of enzymes, which is a critical step in the development of biosensors and biocatalytic systems. nih.govresearchgate.netnih.gov The exposed amino groups on surfaces modified with amino-alkylphosphonic acids can be used to covalently attach enzymes, leading to robust and reusable biocatalytic systems. nih.gov This covalent linkage helps to prevent enzyme leaching and can enhance enzyme stability. cigrjournal.org

The immobilization of enzymes on transducer surfaces is fundamental to the design of biosensors. nih.govnih.gov The choice of immobilization strategy significantly impacts the performance of the biosensor in terms of sensitivity, selectivity, and stability. nih.gov Surfaces functionalized with compounds like this compound can be used to create oriented enzyme monolayers, which is crucial for efficient signal transduction in a biosensor. nih.gov For instance, porous titanium oxide functionalized with aminophosphonates has been used to couple amino acids, demonstrating a viable strategy for attaching peptides and enzymes to create bioactive surfaces for implants and biosensors. nih.gov

The following table summarizes different strategies for enzyme immobilization relevant to biosensor development.

Immobilization StrategySupport Material ExampleKey Principle
Covalent BondingAminated glass fiber disksFormation of amide bonds between carboxyl groups on the enzyme and amino groups on the surface. cigrjournal.org
Self-Assembly & Covalent CouplingPorous titanium oxideTwo-step process: self-assembly of aminophosphonates followed by covalent coupling of the biomolecule. nih.gov
Adsorption, Covalent Bonds, Entrapment, Cross-linking, AffinityVarious (polymers, nanoparticles)A variety of methods exist, with the choice affecting enzyme orientation, loading, and activity. nih.gov
Nanomaterial ModificationNanomaterial-modified electrodesEnhances sensor stability and sensitivity, providing a large surface area for enzyme immobilization. mdpi.com

Design and Fabrication of Supramolecular Assemblies and Hybrid Materials

The bifunctional nature of amino-alkylphosphonic acids makes them ideal building blocks for the bottom-up design and fabrication of complex supramolecular assemblies and hybrid organic-inorganic materials. nih.gov By modifying the surface of inorganic nanoparticles or scaffolds with these molecules, new materials with combined properties can be created. researchgate.net For instance, the functionalization of TiO₂ nanoparticles with aminophosphonic acids creates a hybrid material where the inorganic core provides stability and potential photocatalytic activity, while the organic shell introduces new functionalities. researchgate.net

These hybrid materials can be designed to have specific recognition sites, catalytic activity, or to respond to external stimuli. The self-assembly process can be controlled to create ordered structures. For example, the functionalization of porous titanium oxide with aminophosphonates has been shown to form an oriented monolayer, which is a key step towards building more complex, layered structures. nih.gov These materials have potential applications in areas such as drug delivery, where nanoparticles are coated with a phosphonic acid layer to create a biocompatible and functional surface. researchgate.net

Phosphono-Peptides as Enzyme Inhibitors in Research Models

Phosphono-peptides are peptide analogues in which an amino acid residue is replaced by an aminophosphonic acid. nih.govnih.gov These compounds are highly effective and specific inhibitors of various enzymes, particularly peptidases. nih.govnih.gov The phosphonic acid moiety is a stable mimic of the tetrahedral transition state of peptide bond cleavage, leading to very tight binding to the active site of the target enzyme. researchgate.net

The synthesis of phosphonopeptides allows for the systematic variation of the peptide sequence to achieve high specificity for a particular enzyme. scilit.com For example, phosphonopeptide derivatives have been designed as specific inhibitors of serine peptidases and bacterial collagenases. nih.govgoogle.com These inhibitors are invaluable research tools for studying the function of peptidases in various biological processes. nih.gov Furthermore, phosphonopeptides have been developed as "suicide substrates" that can selectively inhibit bacterial enzymes, highlighting their potential in the development of novel antimicrobial agents. nih.govnih.gov The incorporation of this compound or other aminophosphonic acids into peptide structures provides a powerful platform for designing potent and selective enzyme inhibitors for research and therapeutic applications. researchgate.netscilit.com

The table below presents examples of phosphono-peptides and their target enzymes.

Phosphonopeptide TypeTarget Enzyme ClassMechanism of Inhibition
Peptides with C-terminal aminophosphonic acidPeptidases (e.g., Carboxypeptidase A)Mimics the tetrahedral transition state of peptide hydrolysis. nih.govresearchgate.net
Phosphonamidate-containing peptidesSerine PeptidasesForms a stable adduct with the active site serine residue. nih.gov
Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid)Alanine (B10760859) racemaseActs as a false substrate, inhibiting a key enzyme in bacterial cell wall synthesis. nih.gov
Phosphonopeptide "suicide substrates"Specific bacterial enzymesHijack peptide transport systems to enter the cell and inhibit essential enzymes. nih.govnih.gov

Analytical and Computational Methodologies for Characterization and Mechanistic Elucidation

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is fundamental to the study of [(1R)-1-aminopropyl]phosphonic acid, providing detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Phosphonate (B1237965) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphorus-containing compounds like this compound. nih.gov ³¹P NMR, in particular, is highly effective due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which results in sharp, easily interpretable signals. nih.gov

In a typical ³¹P NMR spectrum, the signal for an aminophosphonate is observed in a characteristic chemical shift range. nih.gov For reference, phosphonic acids and their derivatives generally appear in a specific region of the spectrum, with chemical shifts reported relative to an external standard of 85% phosphoric acid (H₃PO₄). nih.gov The precise chemical shift for this compound is influenced by factors such as solvent, concentration, and pH. nih.govrsc.org For instance, the protonation state of the amino and phosphonate groups will significantly alter the electronic environment of the phosphorus nucleus, leading to changes in its chemical shift. researchgate.net

Proton-decoupled ³¹P NMR spectra simplify the analysis by providing a single sharp peak for each unique phosphorus nucleus. nih.gov Conversely, proton-coupled spectra can provide valuable structural information through the observation of coupling constants (J-values) between the phosphorus nucleus and adjacent protons (e.g., ¹J-PH, ²J-PCH, ³J-PCCH), which are typically in the range of 600-700 Hz for a one-bond coupling. nih.gov This detailed analysis confirms the connectivity within the molecule.

ParameterTypical Value/ObservationSignificance for this compound
Nucleus ³¹P100% natural abundance, spin ½; provides sharp, sensitive signals. nih.gov
Reference Standard 85% H₃PO₄ (external)Defines the 0 ppm point for chemical shift measurement. nih.gov
Chemical Shift (δ) Varies (dependent on structure)The specific δ value helps identify the phosphonate functional group and is sensitive to the electronic environment (e.g., pH). rsc.orgresearchgate.net
¹H Decoupling Commonly appliedSimplifies the spectrum to a single peak for the P atom, facilitating identification and quantification. nih.gov
Coupling Constants (J) ¹J-PH: ~600-700 HzIn coupled spectra, these values confirm the direct bond and proximity of H atoms to the P atom, verifying the structure. nih.gov

Mass Spectrometry (MS) for Natural Product Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for the analysis of aminophosphonates, enabling their detection and quantification at very low levels. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly well-suited method for analyzing polar compounds like this compound from complex matrices. nih.govnih.gov

The process typically involves an extraction step to isolate the analyte, followed by chromatographic separation. nih.gov For polar aminophosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique. researchgate.net Following separation, the compound is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov

In MS/MS analysis, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (C₃H₁₀NO₃P, molecular weight 139.09) is selected. This ion is then fragmented to produce characteristic product ions. The transition from a specific precursor ion to a specific product ion, known as a Multiple Reaction Monitoring (MRM) transition, provides high selectivity and sensitivity for quantification. nih.gov For aminomethyl phosphonic acid (AMPA), a related compound, specific MRM transitions are used for its unambiguous detection. nih.gov A similar, optimized approach would be used for this compound.

TechniqueMethod ComponentPurpose for this compound
Sample Preparation Liquid ExtractionIsolation of the polar analyte from complex mixtures (e.g., biological or environmental samples). nih.gov
Separation LC (e.g., HILIC)Separates the target compound from other matrix components before detection. researchgate.net
Ionization ESIGenerates charged ions of the molecule in the gas phase for MS analysis. nih.gov
Detection Tandem MS (MS/MS)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
Quantification Internal StandardsIsotopically labeled analogues are often used to ensure accurate quantification by correcting for matrix effects and analyte loss. nih.gov

Electron Paramagnetic Resonance (EPR) Studies for Mechanistic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. This method is particularly valuable for studying enzyme reaction mechanisms where radical intermediates are proposed or suspected. For enzymes that interact with this compound, especially those involving radical-based catalysis like certain lyases or isomerases, EPR can provide direct evidence of transient radical species formed on the substrate or an enzyme cofactor during the catalytic cycle.

Using rapid-mix freeze-quench methods, transient intermediates in a reaction can be trapped at specific time points and analyzed by EPR. The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling) and other paramagnetic centers, such as a metal cofactor. Analysis of these interactions can reveal the precise location of the unpaired electron within the intermediate and its distance from other active site components, offering critical insights into the chemical steps of the enzymatic transformation.

Crystallographic Analysis of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. To understand how this compound interacts with a biological target, such as an enzyme it inhibits, co-crystallizing the compound with the target protein is a primary objective. nih.gov

The process involves obtaining high-quality crystals of the protein-ligand complex. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the complex can be modeled. nih.gov The final structure reveals the precise binding mode of this compound within the active site of its target.

This structural information is invaluable for:

Identifying Key Interactions: Pinpointing the specific hydrogen bonds, ionic interactions, and van der Waals contacts between the aminophosphonate and amino acid residues of the protein.

Understanding Specificity: Explaining why the target has an affinity for this particular ligand.

Guiding Drug Design: Providing a structural blueprint for designing more potent and selective inhibitors by modifying the ligand's structure to optimize interactions with the binding pocket. nih.gov

While a specific crystal structure for a this compound-target complex is not detailed in the provided search results, the methodology is widely applied to other phosphonate inhibitors to elucidate their mechanism of action.

Computational Chemistry and Molecular Modeling Approaches

Computational methods complement experimental techniques by providing dynamic and energetic insights into the behavior of this compound and its interactions.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can be performed using the crystal structure of a target enzyme to predict its binding pose within the active site. The simulation scores different poses based on a scoring function, which estimates the binding affinity. This approach can rapidly screen potential binding modes and is especially useful when an experimental crystal structure of the complex is unavailable.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein interaction over time. Starting from a docked pose or a crystal structure, an MD simulation calculates the atomic movements of the system by solving Newton's equations of motion. These simulations can:

Assess the stability of the predicted binding pose.

Reveal how the protein and ligand conformations adapt to each other upon binding.

Characterize the flexibility of different regions of the complex.

Calculate thermodynamic properties like the free energy of binding.

For α-aminophosphonates, MD simulations have been used to investigate their physical properties and interactions, providing insights that are crucial for understanding their biological activity and for the rational design of new derivatives.

Quantum Mechanical Calculations (e.g., DFT/PBC) for Surface and Reaction Pathway Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate interactions of aminophosphonic acids at a molecular level. When studying surface phenomena, these calculations are often combined with Periodic Boundary Conditions (PBC) to accurately model the extended nature of surfaces. This combination allows for a detailed investigation of adsorption mechanisms, surface conformations, and the energetics of reaction pathways for compounds like this compound.

Research into aminophosphonic acids demonstrates that their adsorption onto metal oxide surfaces, such as titanium dioxide (TiO₂), is a complex process involving multiple potential binding configurations. DFT calculations, especially those using PBC, are crucial for understanding the stability and likelihood of these different adsorption modes. vub.be

Surface Interaction and Adsorption Mechanisms

Studies on aminopropylphosphonic acid (a closely related compound) on the anatase (101) surface of TiO₂ reveal the coexistence of various adsorption structures. vub.be The phosphonic acid group can interact with the surface in several ways:

Monodentate: One of the phosphonic acid's oxygen atoms binds to a surface metal atom.

Bidentate: Two of the phosphonic acid's oxygen atoms bind to the surface. This can occur in a bridging fashion (binding to two different metal atoms) or a chelating fashion (binding to the same metal atom).

Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface. However, geometric constraints of certain crystal facets, like the anatase (101) facet, may render this mode less favorable. vub.be

The stability of these interactions is quantified by the adsorption energy (Eads), where a more negative value indicates a more favorable and stable adsorption process. DFT calculations are used to determine these energies for different binding configurations.

Table 1: Calculated Adsorption Properties of Aminophosphonic Acids on Surfaces

Adsorbate/Surface SystemComputational MethodCalculated PropertyValueReference
Aminopropylphosphonic acid on TiO₂ anatase (101)DFT/PBCAdsorption EnergyVaries with surface coverage and hydration vub.be
Aminomethylphosphonic acid on pristine grapheneDFTAdsorption EnergyFavorable (negative value) researchgate.net
Aminomethylphosphonic acid on Co-doped grapheneDFTAdsorption EnergySignificantly enhanced vs. pristine graphene researchgate.net

This table is illustrative and based on data for closely related aminophosphonic acids to demonstrate the application of DFT calculations.

Reaction Pathway Analysis

In the context of surface chemistry, a reaction pathway can describe the process of a molecule moving from a solution or gas phase to an adsorbed state on a surface. DFT calculations can map out the potential energy surface for this process, identifying the most energetically favorable pathway. For instance, the calculations can elucidate the role of solvent molecules, such as water, in mediating the adsorption. Studies have shown that water coverage on a surface like TiO₂ can influence the adsorption energies and the preferred binding modes of aminophosphonic acids. vub.be

Furthermore, quantum mechanical methods are employed to analyze the electronic properties of the molecule and the surface to understand the nature of the chemical bonds formed. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. researchgate.net A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net These parameters are critical for understanding charge transfer mechanisms between the adsorbate and the surface, which is a key aspect of many surface-mediated reactions.

Table 2: Key Quantum Chemical Descriptors Calculated with DFT

DescriptorDescriptionRelevance to Reaction Pathways
Adsorption Energy (Eads) The energy change when a molecule adsorbs onto a surface.Indicates the thermodynamic favorability of the surface interaction.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the chemical reactivity and the ease of electronic excitation. researchgate.net
Partial Atomic Charges The distribution of electron density among the atoms in the molecule.Helps to identify sites of electrostatic interaction and potential bond formation.
Vibrational Frequencies The frequencies of the normal modes of vibration of the molecule.Can be compared with experimental spectroscopic data (e.g., IR) to validate the calculated structure. researchgate.net

While specific studies focusing exclusively on the reaction pathways of isolated this compound are not abundant in the literature, the methodologies applied to analogous aminophosphonic acids provide a robust framework for its investigation. These computational approaches are vital for interpreting experimental data and for the rational design of materials with tailored surface properties.

Biosynthesis and Natural Occurrence of Aminophosphonic Acids

Discovery and Ecological Distribution of Natural Phosphonates in Diverse Organisms

The field of natural phosphonates began in 1959 with the discovery of 2-aminoethylphosphonic acid (AEP), also known as ciliatine, in extracts from protozoa found in sheep rumens. nih.govnih.gov This initial finding was quickly followed by the identification of AEP and other aminophosphonic acids in a vast array of organisms. ingentaconnect.com

Phosphonates are now known to be widespread in nature, having been found in bacteria, archaea, fungi, protozoa, and various animals such as mollusks, insects, and coelenterates. nih.govwikipedia.orgmdpi.com They are particularly abundant in marine and freshwater ecosystems, where they can constitute a significant portion of the dissolved organic phosphorus pool. mdpi.comnih.gov In many organisms, phosphonates are integrated into cellular structures like phosphonolipids and phosphonoglycans, which are major components of cell membranes. nih.govnih.gov The inert C-P bond is thought to protect these structural molecules from enzymatic degradation, offering a competitive advantage, especially in phosphorus-limited environments. nih.gov

The biological role of most natural phosphonates is still an area of active research, but their functions are believed to include cell signaling, membrane metabolism, and acting as natural antibiotics. nih.govphosphonates.org

Enzymatic Pathways in C-P Bond Biosynthesis and Cleavage

The formation and breakdown of the highly stable C-P bond are managed by specialized enzymatic pathways. The biosynthesis of nearly all known phosphonates originates from a key rearrangement reaction, while their degradation requires specific enzymes capable of cleaving this robust bond.

The biosynthesis of the C-P bond is a thermodynamically unfavorable process. wikipedia.org It primarily involves the enzyme-catalyzed intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to form phosphonopyruvate (B1221233) (PnPy). nih.govnih.gov This reaction establishes the fundamental C-P linkage from which a diverse array of phosphonate (B1237965) natural products is derived. nih.gov Subsequent enzymatic steps, such as decarboxylation, transamination, and oxidation, modify PnPy to create the variety of aminophosphonic acids found in nature. microbiologyresearch.org

Conversely, the cleavage of the C-P bond allows organisms to utilize phosphonates as a phosphorus source, which is particularly important in nutrient-scarce environments. mdpi.comresearchgate.net Bacteria have evolved several enzymatic strategies to break this bond. The C-P lyase pathway is a prominent mechanism that carries out the cleavage through a radical-mediated process. researchgate.netresearchgate.net Other enzymatic systems employ hydrolytic or oxidative reactions to sever the C-P bond. mdpi.comresearchgate.net The activity of these catabolic enzymes is often regulated by phosphate (B84403) availability in the environment. researchgate.net

Mechanisms of Phosphonopyruvate Mutase and Related Isomerases

The cornerstone of phosphonate biosynthesis is the formation of the C-P bond, a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase, or Ppm). nih.govwikipedia.org This enzyme performs an unusual intramolecular rearrangement, converting phosphoenolpyruvate (PEP), a high-energy phosphate compound from central metabolism, into 3-phosphonopyruvate (B1263368) (PnPy). wikipedia.orgebi.ac.uk This isomerization is the first committed step in the biosynthesis of most phosphonate and aminophosphonate compounds. nih.govnih.gov

Studies on Epoxidase Enzymes (e.g., HppE) in Complex Phosphonate Biosynthesis

Beyond the initial C-P bond formation, the structural diversity of phosphonate natural products is generated by a variety of modifying enzymes. A notable example is (S)-2-hydroxypropylphosphonate epoxidase (HppE), an enzyme involved in the final step of the biosynthesis of fosfomycin (B1673569), a clinically important phosphonate antibiotic. uniprot.orgnih.gov

Genomic Mining and Characterization of Phosphonate Biosynthesis Gene Clusters in Microorganisms

The advent of genomics has revolutionized the discovery of natural products, including phosphonates. illinois.edunih.gov Since the vast majority of phosphonate biosynthetic pathways share the common starting enzyme, PEP mutase, the gene encoding it (pepM) serves as an excellent marker for identifying potential phosphonate producers in microbial genomes. nih.gov This strategy, known as genome mining, has unveiled that the genetic capacity to produce phosphonates is widespread and common among microbes, with approximately 5% of sequenced bacterial genomes containing a pepM gene. nih.govnih.gov

Large-scale genome sequencing projects have identified hundreds of strains, particularly within the Actinomycetes, that possess phosphonate biosynthetic gene clusters (BGCs). nih.govpnas.org These BGCs are groups of genes located together on a chromosome that encode all the necessary enzymes for a specific biosynthetic pathway. nih.gov By analyzing the genes surrounding pepM, researchers can predict the structural class of the resulting phosphonate. nih.gov Comparative analysis of PepM protein sequences and their corresponding gene clusters shows a strong correlation, allowing for the classification of BGCs into distinct families, many of which are predicted to synthesize novel compounds. nih.govnih.gov This genomics-driven approach has successfully led to the discovery of numerous previously undescribed phosphonic acid natural products and new archetypal biosynthetic pathways, suggesting that a vast diversity of phosphonate scaffolds awaits discovery. nih.govpnas.org

Data Tables

Table 1: Key Enzymes in Aminophosphonic Acid Biosynthesis

Enzyme NameAbbreviationEC NumberFunctionOrganism Example
Phosphoenolpyruvate MutasePEP Mutase, Ppm5.4.2.9Catalyzes the rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy), forming the C-P bond. wikipedia.orgMytilus edulis, Tetrahymena pyriformis nih.govnih.gov
Phosphonopyruvate DecarboxylasePpd4.1.1.82Catalyzes the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA). nih.govBacteroides fragilis nih.gov
(S)-2-hydroxypropylphosphonic acid epoxidaseHppE1.14.19.7Catalyzes the epoxidation of (S)-2-hydroxypropylphosphonate to fosfomycin. uniprot.orgwikipedia.orgStreptomyces wedmorensis uniprot.org
AEP Transaminase-2.6.1.37Catalyzes the final transamination step to produce 2-aminoethylphosphonate (AEP). nih.govTetrahymena pyriformis

Table 2: Timeline of Key Discoveries in Phosphonate Research

YearDiscoverySignificanceReference(s)
1959First discovery of a natural phosphonate, 2-aminoethylphosphonic acid (ciliatine).Opened the field of natural organophosphorus chemistry. nih.govnih.gov
1988Isolation and characterization of phosphoenolpyruvate mutase (PEP mutase).Identified the key enzyme responsible for C-P bond formation in biosynthesis. nih.govwikipedia.org
2013-2015Large-scale genome mining of actinomycetes for phosphonate gene clusters.Demonstrated the power of genomics to uncover vast biosynthetic potential for novel phosphonates. nih.govnih.govnih.govpnas.org
2013Mechanistic insight into HppE epoxidase.Revealed that HppE is a non-heme-iron peroxidase using H₂O₂, clarifying the mechanism of fosfomycin biosynthesis. nih.gov

Future Directions and Emerging Research Avenues

Precision Synthesis of Stereoisomers for Targeted Biochemical Probes

The biological activity of α-aminophosphonic acids is critically dependent on the absolute configuration of the stereogenic α-carbon. nih.gov For instance, the (R)-enantiomer of phospholeucine is a more potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) than its (S)-counterpart. nih.gov This underscores the necessity for precise stereoselective synthesis to produce optically pure isomers for use as targeted biochemical probes.

Future research will likely focus on developing even more efficient and practical methods for the asymmetric synthesis of α-aminophosphonates. acs.org Key strategies that will continue to be refined include:

Catalytic Asymmetric Pudovik Reaction: The addition of phosphites to imines is a cornerstone of α-aminophosphonate synthesis. nih.gov The development of novel chiral catalysts, potentially operating at extremely low loadings (ppm levels), will be crucial for achieving high enantioselectivity and turnover numbers. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials will remain a viable strategy for accessing specific stereoisomers.

Enzymatic and Chemoenzymatic Methods: The merger of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis presents a powerful platform for creating valuable noncanonical amino acids, including those with multiple stereocenters, without the need for protecting groups. nsf.gov

These advancements will enable the synthesis of a diverse library of stereochemically defined aminophosphonic acids, facilitating the exploration of their interactions with specific biological targets and their development as highly selective biochemical probes.

Development of Novel Derivatization Strategies for Expanding Chemical Space

Expanding the chemical diversity of phosphonate-containing molecules is essential for discovering new functionalities and applications. biorxiv.org Future research will focus on innovative derivatization strategies to access a wider range of chemical structures.

Key areas of exploration include:

Post-synthetic Modification: Developing methods to modify the core aminophosphonate scaffold will allow for the introduction of various functional groups, thereby tuning the compound's physicochemical properties and biological activity.

Combinatorial Synthesis: High-throughput synthesis techniques, such as multipin-based combinatorial array synthesis, can be employed to generate large libraries of phosphinic pseudopeptides and other derivatives for rapid screening. nih.gov

Bio-inspired Derivatization: Nature utilizes strategies like esterification to modulate the properties of phosphonates. pnas.org Mimicking these biological derivatizations, for example, by creating phosphonate (B1237965) monoesters, can lead to compounds with improved bioavailability and altered coordination properties. nih.gov

These strategies will significantly broaden the accessible chemical space of phosphonates, providing a rich pool of compounds for screening in various applications, from drug discovery to materials science.

Advanced Design of Phosphonate-Based Materials for Biotechnological Applications

The unique properties of phosphonates, including their strong coordination to metal ions and their structural similarity to amino acids and phosphates, make them excellent building blocks for advanced materials with biotechnological applications. nih.govbenthamdirect.combohrium.comresearchgate.net

Future research in this area will likely concentrate on:

Metal-Organic Frameworks (MOFs): The use of phosphonate and mixed phosphonate-phosphinate linkers allows for the rational design of MOFs with tailored porosity, stability, and functionality. nih.gov These materials have potential applications in gas storage, separation, and catalysis. nih.govuantwerpen.be

Functionalized Surfaces and Sorbents: Grafting aminophosphonates onto surfaces like TiO2 or incorporating them into hydrogels can create materials with specific binding properties for metal ions, making them useful for applications such as rare earth element recovery. mdpi.comacs.org

Biomimetic Materials: Inspired by biological adhesion strategies involving phosphorylated proteins, phosphonate-containing block copolymers are being developed to study and mimic surface adhesion phenomena. researchgate.net

The design of these advanced materials will benefit from a deeper understanding of the structure-property relationships governing the interaction of phosphonates with inorganic and organic components.

In-Depth Mechanistic Characterization of Phosphonate-Enzyme Recognition and Catalysis

Phosphonates often act as potent enzyme inhibitors by mimicking the transition states of enzymatic reactions or by acting as stable analogues of natural phosphate (B84403) or carboxylate substrates. nih.govhawaii.edunih.gov A thorough understanding of the molecular mechanisms underlying these interactions is crucial for the rational design of new inhibitors and probes.

Future research will employ a combination of techniques to elucidate these mechanisms:

X-ray Crystallography: Determining the three-dimensional structures of phosphonate-enzyme complexes provides a static snapshot of the binding mode and active site interactions. researchgate.net

Kinetic Analysis: Detailed kinetic studies can reveal the potency and mechanism of inhibition (e.g., competitive, non-competitive). pnas.org

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can provide insights into the dynamic aspects of enzyme-inhibitor interactions and the energetics of the catalytic process.

Spectroscopic Techniques: Techniques like NMR can be used to probe the electronic environment of the phosphonate group within the enzyme's active site.

These in-depth mechanistic studies will not only advance our fundamental understanding of enzyme catalysis but also guide the development of next-generation phosphonate-based drugs and biochemical tools. pnas.org

Comprehensive Elucidation of Natural Phosphonate Biosynthetic Logic and Evolution

The discovery of natural products containing the carbon-phosphorus (C-P) bond has opened a new chapter in the biology of phosphorus. hawaii.edunih.gov Understanding the biosynthetic pathways that produce these compounds is a key area of ongoing research.

Key research goals in this area include:

Genome Mining: With the increasing availability of genomic data, computational approaches can be used to identify novel phosphonate biosynthetic gene clusters in a wide range of organisms. nih.govpnas.orgnih.gov

Enzyme Characterization: The enzymes involved in phosphonate biosynthesis often catalyze unusual and chemically challenging reactions. nih.gov Detailed biochemical and structural characterization of these enzymes, such as PEP mutase, phosphonopyruvate (B1221233) decarboxylase, and various aminotransferases, is essential to understand the complete biosynthetic logic. nih.govnih.govnih.gov

Evolutionary Analysis: Studying the diversity and distribution of phosphonate biosynthetic pathways across different species can shed light on the evolutionary origins and diversification of these metabolic capabilities. nih.govnih.gov It is hypothesized that many phosphonate inhibitor pathways may have evolved from the pathways of their target molecules. hawaii.edunih.gov

A comprehensive understanding of natural phosphonate biosynthesis will not only reveal new enzymatic chemistry but also provide a platform for the engineered biosynthesis of novel phosphonate compounds with valuable biological activities. nih.gov

Interactive Data Table: Key Enzymes in Phosphonate Metabolism

EnzymeAbbreviationFunctionSource Organism ExampleReference
Phosphoenolpyruvate (B93156) mutasePepMCatalyzes the rearrangement of phosphoenolpyruvate to phosphonopyruvate, the first committed step in most phosphonate biosynthetic pathways.Streptomyces hygroscopicus nih.gov
Phosphonopyruvate decarboxylasePpdCatalyzes the irreversible decarboxylation of phosphonopyruvate to phosphonoacetaldehyde (B103672), providing a thermodynamic driving force for the PepM reaction.Bacteroides fragilis nih.gov
2-Aminoethylphosphonate transaminaseAEPTCatalyzes the transamination of phosphonoacetaldehyde to 2-aminoethylphosphonate.Tetrahymena pyriformis nih.gov
Phosphonoacetaldehyde hydrolasePhosphonataseCatalyzes the cleavage of the C-P bond in phosphonoacetaldehyde to produce acetaldehyde (B116499) and inorganic phosphate.Bacillus cereus drugbank.com
(S)-2-hydroxypropylphosphonate epoxidaseHppECatalyzes the final step in fosfomycin (B1673569) biosynthesis, an unusual dehydrogenation and epoxide formation.Streptomyces wedmorensis researchgate.net

Q & A

Q. What are the primary synthetic routes for [(1R)-1-aminopropyl]phosphonic acid, and how do reaction conditions influence yield and enantiomeric purity?

The synthesis typically involves reacting (1R)-2-methyl-1-propanol with phosphorus trichloride and ammonia under controlled conditions. Maintaining low temperatures (0–5°C) and an inert atmosphere (e.g., nitrogen) minimizes oxidation and side reactions. Hydrolysis of intermediates under acidic or basic conditions yields the final product. Industrial-scale production optimizes reactor design for temperature control and purity, often using crystallization for purification . Enantiomeric purity is critical for biological activity; chiral chromatography or asymmetric synthesis methods are recommended for validation .

Q. How can researchers reliably detect and quantify this compound residues in plant matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with a limit of quantification (LOQ) typically ≤0.01 mg/kg. For organic farming studies, laboratories must report phosphonic acid and fosetyl residues separately and convert phosphonic acid concentrations to fosetyl equivalents using molar ratios (phosphonic acid MW: 82 g/mol; fosetyl MW: 110 g/mol). For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl . Matrix effects (e.g., in fruits) require matrix-matched calibration curves to avoid false positives .

Q. What biochemical applications does this compound have in enzyme inhibition studies?

The compound acts as a competitive inhibitor by mimicking natural substrates (e.g., amino acids or phosphorylated intermediates). For example, in amino acid metabolism studies, pre-incubate the enzyme (e.g., glutamine synthetase) with 1–10 mM this compound and measure activity loss via spectrophotometric assays. Dose-response curves (IC₅₀) should account for stereospecificity, as the (1R) enantiomer shows higher affinity than racemic mixtures .

Advanced Research Questions

Q. How can chiral discrimination of this compound be achieved analytically, and what are the implications for biological activity?

Electrospray ionization-mass spectrometry with collision-induced dissociation (ESI-MS-CID) distinguishes enantiomers via gas-phase fragmentation patterns. For example, the (1R) enantiomer shows distinct fragment ions at m/z 136 and 94 compared to the (1S) form. Chiral stationary phases (e.g., cyclodextrin derivatives) in HPLC further validate enantiopurity. Biological assays (e.g., antiviral activity) must use enantiopure samples, as racemic mixtures underreport efficacy by ~50% .

Q. What methodological challenges arise when distinguishing endogenous phosphonic acid residues from fosetyl-Al degradation in organic crops?

Phosphonic acid can originate from fosetyl-Al degradation, microbial biosynthesis, or historical pesticide use. To differentiate sources:

  • Analyze temporal residue patterns: Fosetyl-Al degradation shows transient spikes, while endogenous or historical residues persist seasonally.
  • Use isotopic labeling (e.g., ³²P) to trace fosetyl-Al degradation pathways in controlled greenhouse trials.
  • Pair LC-MS/MS with soil microbiome metagenomics to identify phosphonate-producing microbes .

Q. What experimental designs are recommended for studying this compound as a peptide analog in antiviral research?

  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity (KD) between the compound and viral proteases (e.g., HIV-1 protease).
  • Cellular uptake : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in infected vs. uninfected cells.
  • In vivo models : Administer 10–50 mg/kg/day in murine models and monitor viral load reduction via RT-qPCR. Include enantiomeric controls to isolate (1R)-specific effects .

Data Contradictions and Resolution

Q. Why do some studies report phosphonic acid as a fosetyl-Al metabolite, while others attribute its presence to non-pesticide sources?

Contradictions arise from environmental variability. For example, CVUA Stuttgart detected phosphonic acid in 36% of samples, but only 10% correlated with fosetyl residues, suggesting non-pesticide origins (e.g., microbial activity) in 26% of cases . Resolution requires:

  • Multi-year field studies to track residue persistence.
  • Isotope ratio mass spectrometry (IRMS) to distinguish synthetic vs. natural phosphonic acid .

Methodological Tables

Analytical Technique Application Key Parameters Reference
LC-MS/MSResidue quantificationLOQ: 0.01 mg/kg; matrix-matched calibration
ESI-MS-CIDChiral discriminationFragmentation ions: m/z 136 (R), m/z 94 (S)
SPRBinding affinity measurementKD range: 10 nM–1 µM
Synthetic Condition Impact on Yield Optimal Range
TemperatureYield ↓ by 15% per 5°C increase0–5°C
Inert atmospherePurity ↑ 20% (vs. air)Nitrogen flow: 0.5 L/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.